N-(Hex-5-en-2-yl)aniline

Catalog No.
S15874302
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Hex-5-en-2-yl)aniline

Product Name

N-(Hex-5-en-2-yl)aniline

IUPAC Name

N-hex-5-en-2-ylaniline

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h3,5-7,9-11,13H,1,4,8H2,2H3

InChI Key

GLRQGOUGXSVLMO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC=CC=C1

N-(Hex-5-en-2-yl)aniline is an organic compound characterized by its molecular formula C12H17NC_{12}H_{17}N and a molecular weight of 175.27 g/mol. This compound features a hex-5-en-2-yl group attached to an aniline structure, which consists of a phenyl group bonded to an amino group. The presence of the alkene chain in the hex-5-en-2-yl substituent contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

Typical of aniline derivatives:

  • N-Alkylation: N-(Hex-5-en-2-yl)aniline can react with alkyl halides to form N-alkylated derivatives.
  • Acylation: The amino group can react with acyl chlorides to yield amides, such as N-(hex-5-en-2-yl)acetanilide.
  • Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitution reactions, leading to various substituted anilines.
  • Reduction: Under reducing conditions, it can be converted into corresponding amines or other derivatives .

The synthesis of N-(Hex-5-en-2-yl)aniline typically involves the following steps:

  • Preparation of Hex-5-en-2-al: This intermediate can be synthesized via reactions involving hexene derivatives.
  • Amine Formation: The hexene derivative is then reacted with aniline under appropriate conditions (e.g., using acid catalysis) to yield N-(Hex-5-en-2-yl)aniline.
  • Purification: The product is purified through methods such as recrystallization or chromatography to obtain pure N-(Hex-5-en-2-yl)aniline .

N-(Hex-5-en-2-yl)aniline has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a precursor for developing new drugs due to its structural features that could interact with biological systems.
  • Dyes and Pigments: As a derivative of aniline, it can be used in dye manufacturing processes.
  • Material Science: Its unique properties may make it suitable for developing novel materials with specific functionalities .

Interaction studies involving N-(Hex-5-en-2-yl)aniline could focus on its binding affinity with enzymes or receptors, which is crucial for understanding its biological activity and potential therapeutic applications. Research in this area may involve:

  • In vitro assays to evaluate enzyme inhibition or receptor binding.
  • Molecular docking studies to predict interaction sites and affinities.
  • Pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion profiles .

Several compounds share structural similarities with N-(Hex-5-en-2-yl)aniline, each possessing unique attributes that differentiate them:

Compound NameStructure FeaturesUnique Attributes
2-Fluoro-N-(hex-5-en-2-yl)anilineContains a fluorine atomEnhanced electronic properties due to fluorine
3-Fluoro-N-(hex-5-en-2-yl)anilineFluorine at the 3-positionDifferent reactivity patterns compared to N-(Hex...
N-(Hexenyl)-3-methoxyanilineMethoxy group instead of hexeneAffects solubility and reactivity
N-(Hexenyl)-4-methoxyanilineMethoxy group at the 4-positionVariations in chemical behavior

The uniqueness of N-(Hex-5-en-2-yl)aniline lies in its specific combination of the hexene chain and the amino functional group, which may impart distinct electronic properties and reactivity compared to its analogs .

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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